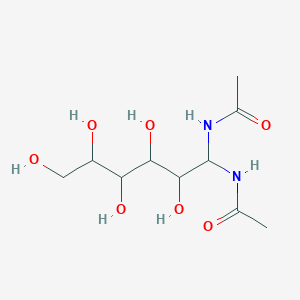![molecular formula C25H25N3O5S B4318610 3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID](/img/structure/B4318610.png)
3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID
Übersicht
Beschreibung
3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID involves multiple steps, starting with the preparation of the 5-methylisoxazole moiety. This can be achieved through a (3 + 2) cycloaddition reaction involving an alkyne and a nitrile oxide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and isoxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- N-(5-methylisoxazol-3-yl)malonamide
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Uniqueness
3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID stands out due to its complex structure, which combines multiple heterocyclic moieties. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
3-[5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-10-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-13-9-21(27-33-13)28-34(31,32)18-7-8-20-19(12-18)22-14-5-6-15(10-14)23(22)24(26-20)16-3-2-4-17(11-16)25(29)30/h2-4,7-9,11-12,14-15,22-24,26H,5-6,10H2,1H3,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGAGJUKWPCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC(=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B4318563.png)
![1'-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4318574.png)
![ethyl 4-({[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4318577.png)
![3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4318582.png)
![2-(4-fluorophenyl)-7-methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B4318604.png)
![3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid](/img/structure/B4318609.png)
![N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B4318621.png)
![9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE](/img/structure/B4318626.png)
![3'-[2-(1H-indol-3-yl)ethyl]-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4318629.png)
![2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione](/img/structure/B4318636.png)
![5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B4318640.png)
